Cas no 29306-76-1 (1-Butanamine, N,N-dibutyl-, phosphate)
29306-76-1 structure
Product Name:1-Butanamine, N,N-dibutyl-, phosphate
CAS No:29306-76-1
MF:C12H30NO4P
MW:283.344665050507
CID:238088
PubChem ID:12218082
Update Time:2025-04-19
1-Butanamine, N,N-dibutyl-, phosphate Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanamine, N,N-dibutyl-, phosphate
- N,N-dibutylbutan-1-amine,phosphoric acid
- Phosphoric acid--N,N-dibutylbutan-1-amine (1/1)
- DTXSID30480972
- SCHEMBL647323
- 29306-76-1
-
- Inchi: 1S/C12H27N.H3O4P/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-5(2,3)4/h4-12H2,1-3H3;(H3,1,2,3,4)
- InChI Key: OJVWCPKLFCTIPB-UHFFFAOYSA-N
- SMILES: P(=O)(O)(O)O.N(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 283.1914
- Monoisotopic Mass: 283.19124544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 9
- Complexity: 122
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81Ų
Experimental Properties
- PSA: 81
1-Butanamine, N,N-dibutyl-, phosphate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
29306-76-1 (1-Butanamine, N,N-dibutyl-, phosphate) Related Products
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- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
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